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Compound of Interest

Compound Name: DDR-TRK-1
CAS No.: 1912357-12-0
Cat. No.: B607016
. J

Executive Summary

In the landscape of kinase inhibitor discovery, distinguishing on-target efficacy from off-target
toxicity is paramount. DDR-TRK-1 has emerged as a high-value chemical probe, distinct from
broad-spectrum inhibitors like Dasatinib. Developed to target Discoidin Domain Receptors
(DDR1/2) and Tropomyosin Receptor Kinases (TRKA/B/C), this compound offers a unique
dual-inhibition profile.

This guide provides a rigorous technical analysis of DDR-TRK-1's performance using the
KINOMEscan™ platform. Unlike enzymatic activity assays, KINOMEscan utilizes a competition
binding modality to determine thermodynamic interaction affinities (

), providing a more accurate prediction of intracellular target engagement. Our data confirms
DDR-TRK-1 as a highly selective tool compound, ideal for dissecting the specific contributions
of DDR and TRK signaling in fibrosis and oncology models.

Mechanistic Rationale & Signaling Architecture

DDR-TRK-1 is designed to intercept two distinct receptor tyrosine kinase families that converge
on pro-survival and pro-migratory pathways. Understanding this convergence is critical for
interpreting profiling data.

o DDR1/2: Activated by collagen (ECM), driving fibrosis and metastasis via biochemical and
mechanotransduction pathways.
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« TRKA/B/C: Activated by neurotrophins (NGF, BDNF), driving neuronal survival and, in
oncogenic fusions, uncontrolled proliferation.

Figure 1: Convergent Signaling Pathways of DDR and
TRK
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Caption: Figure 1. Dual inhibition mechanism of DDR-TRK-1. The probe blocks ATP binding in
both DDR and TRK receptors, preventing downstream activation of overlapping RAS/MAPK
and PI3K pathways.

Methodology: KINOMEscan Profiling Protocol[2][3]
[4]
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The KINOMEscan assay is the industry standard for assessing kinase inhibitor selectivity. It is a
competition binding assay that does not require ATP, thereby eliminating the

bias often seen in enzymatic assays.

Experimental Workflow

This protocol validates the interaction of DDR-TRK-1 against a panel of ~468 kinases.
o Phage Preparation:

o T7 phage strains are engineered to display specific kinase domains (tagged with NF-kB)
on their surface.

o Phage lysates are prepared to provide the kinase "target" pool.
e Immobilized Ligand Assembly:

o Streptavidin-coated magnetic beads are treated with biotinylated "bait" ligands (broad-
spectrum kinase inhibitors).

o Competition Binding Reaction:

o Test Compound: DDR-TRK-1 is dissolved in 100% DMSO and diluted to 1X screening
concentration (typically 1 uM for primary scan).

o Incubation: Combine kinase-tagged phage, immobilized ligand beads, and DDR-TRK-1 in
binding buffer (20 mM HEPES, pH 7.5, 50 mM NacCl, 20 mM MgCI2, 0.1% Triton X-100).

o Equilibrium: Incubate at room temperature for 1 hour with gentle shaking. Rationale:
Allows thermodynamic equilibrium where DDR-TRK-1 competes with the immobilized
ligand for the kinase active site.

e Washing & Elution:
o Beads are washed 3x with wash buffer to remove unbound phage.

o Critical Step: If DDR-TRK-1 binds the kinase, the phage remains in solution (not bead-
bound). If it does not bind, the phage binds the bead.
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e Quantification (QPCR):

o The amount of kinase remaining on the beads is quantified via gPCR using primers
specific to the DNA tag on the phage.

o Readout: Results are reported as "% Control" (Percent of kinase bound to beads relative
to DMSO control). Lower % Control indicates stronger binding by DDR-TRK-1.

Figure 2: KINOMEscan Competition Binding Workflow
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Caption: Figure 2. KINOMEscan principle. DDR-TRK-1 competes with immobilized ligands. A
"Hit" results in kinase displacement from beads, leading to reduced gPCR signal in the bead
fraction.

Performance Analysis & Comparison

The following data summarizes the performance of DDR-TRK-1 compared to the selective
DDRL1 inhibitor (DDR1-IN-1) and the multi-kinase inhibitor Dasatinib.

Potency Profile (Affinity)

DDR-TRK-1 exhibits single-digit nanomolar affinity for its primary targets.[1]

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b607016?utm_src=pdf-body
https://www.benchchem.com/product/b607016?utm_src=pdf-body-img
https://www.benchchem.com/product/b607016?utm_src=pdf-body
https://www.benchchem.com/product/b607016?utm_src=pdf-body
https://www.benchchem.com/product/b607016?utm_src=pdf-body
https://www.chemicalprobes.org/ddr-trk-1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607016?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

Table 1: Comparative Binding Affinity (

)

DDR-TRK-1 ( DDR1-IN-1 ( Dasatinib (
Target Kinase / / /

) ) )
DDR1 4.7nM /9.4 nM 105 nM 0.5nM
DDR2 4.5 nM >10 uM 0.8 nM
TRKA (NTRK1) 43 nM > 10 uM > 10 uM
TRKB (NTRK2) 3.6 nM > 10 pM > 10 pM
TRKC (NTRK3) 2.9 nM > 10 pM > 10 pM
ABL1 >10 uM >10 uM <1.0nM
SRC >10 uM >10 uM 0.5nM

Data Source: SGC & Chemical Probes Portal [1, 2].[1] Note: Dasatinib is highly potent but lacks
selectivity between DDR and SRC/ABL families.

Selectivity Profiling (KINOMEscan at 1 uM)

The selectivity score

denotes the fraction of kinases inhibited >65% at a screening concentration of 1 yuM.

 DDR-TRK-1: Highly selective.[2][3][4][5][6][7] The only notable off-target is CDK11 (

nM), which is significantly less potent than the primary targets and shows poor cellular
engagement [1].[2][1]

» Dasatinib: "Dirty" profile. Inhibits a vast array of kinases including SRC, ABL, KIT, PDGFR,
and EPHA families.

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.chemicalprobes.org/ddr-trk-1
https://www.benchchem.com/product/b607016?utm_src=pdf-body
https://www.thesgc.org/chemical-probes/ddr-trk-1
https://pubs.acs.org/doi/10.1021/cb400430t
https://pmc.ncbi.nlm.nih.gov/articles/PMC3800496/
https://pubmed.ncbi.nlm.nih.gov/23899692/
https://www.medchemexpress.com/DDR1-IN-3.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4336622/
https://www.thesgc.org/chemical-probes/ddr-trk-1
https://www.chemicalprobes.org/ddr-trk-1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607016?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

Table 2: Selectivity Metrics

Primary Major Off- Selectivity o
Compound Score Classification
Targets Targets
DDR1/2, 0.012 (Very _
DDR-TRK-1 CDK11 (weak) ) Chemical Probe
TRKA/B/C High)
) Selective
DDR1-IN-1 DDR1 DDR2 (weak) 0.009 (High) o
Inhibitor
o KIT, PDGFR, Multi-Kinase
Dasatinib ABL, SRC, DDR 0.350 (Low) o
TEC, EPH Inhibitor

Technical Insights & Recommendations
Interpreting the "Dual" Profile

Researchers often view dual inhibition as a liability. However, DDR-TRK-1 is engineered for
contexts where DDR and TRK pathways effectively synergize, such as in specific metastatic
niches or fibrotic remodeling.

Experimental Control Strategy

To validate DDR-TRK-1 phenotypes in cell-based assays, a "triangulation" strategy is
recommended to confirm causality:

DDR-TRK-1 (5 pM): Inhibits both DDR and TRK.

DDR1-IN-1 (1 pM): Inhibits only DDR1 (Negative control for TRK effects).

Larotrectinib (100 nM): Inhibits only TRK (Negative control for DDR effects).

DDR-TRK-1N (Negative Control): An inactive structural analog available from SGC. Use this
to rule out chemotype-specific toxicity [1].

Limitations

o CDK11 Off-Target: While biochemical affinity is 370 nM, cellular NanoBRET assays show
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MM.[2][1] At the recommended use concentration (1-5 pM), CDK11 inhibition is minimal but
should be monitored if cell cycle arrest is observed [1].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Technical Guide: DDR-TRK-1 Performance in
KINOMEscan Kinase Selectivity Profiling]. BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b607016#ddr-trk-1-performance-in-kinomescan-
kinase-selectivity-profiling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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